molecular formula C15H9N3O3S2 B2508851 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 865181-03-9

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No.: B2508851
CAS No.: 865181-03-9
M. Wt: 343.38
InChI Key: IZYUBPMPDXKVDB-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a complex organic compound that contains a benzothiazole group, a thiophene group, and a carboxamide group. Benzothiazoles are bicyclic compounds known for their wide range of biological properties, including anticancer, antimicrobial, and antidiabetic activities. Thiophenes are sulfur-containing heterocyclic compounds found in many important drugs.

Preparation Methods

The synthesis of 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves multiple steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives. This is followed by further reactions to introduce the benzothiazole and carboxamide groups . Industrial production methods often involve the use of catalytic amounts of ZnO nanorods under solvent-free conditions to achieve high yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

    Condensation: The benzothiazole group can participate in condensation reactions with various reagents.

Common reagents used in these reactions include phosphorus pentasulfide for sulfurizing agents and activated acetylenic compounds for introducing the prop-2-ynyl group . Major products formed from these reactions include aminothiophene derivatives and substituted benzothiazoles .

Scientific Research Applications

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new drugs.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar compounds include other benzothiazole and thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Indole derivatives: Compounds with similar biological activities but different core structures.

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is unique due to its specific combination of benzothiazole, thiophene, and carboxamide groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S2/c1-2-9-17-10-5-3-4-6-11(10)23-15(17)16-14(19)12-7-8-13(22-12)18(20)21/h1,3-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUBPMPDXKVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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